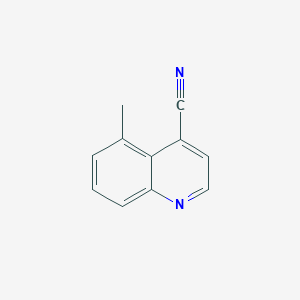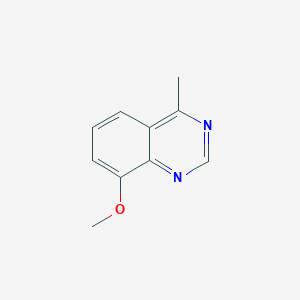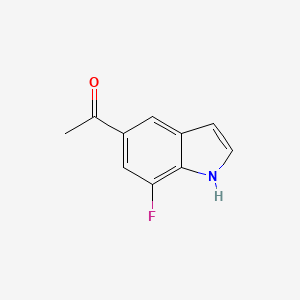![molecular formula C9H6N2O2 B11915762 [1,3]Dioxolo[4,5-g]quinazoline CAS No. 269-53-4](/img/structure/B11915762.png)
[1,3]Dioxolo[4,5-g]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Dioxolo[4,5-g]quinazoline: is a heterocyclic compound that features a fused ring system consisting of a quinazoline core and a dioxole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]dioxolo[4,5-g]quinazoline typically involves the reaction of anthranilic acid with aromatic aldehydes under acidic conditions to form the quinazoline core.
Industrial Production Methods: Industrial production methods for this compound often employ metal-catalyzed reactions and phase-transfer catalysis to enhance yield and efficiency. Microwave-assisted synthesis and ultrasound-promoted reactions are also utilized to reduce reaction times and improve product purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1,3]Dioxolo[4,5-g]quinazoline can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the quinazoline core, leading to the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines, oxidized derivatives, and reduced analogs, each with distinct biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: [1,3]Dioxolo[4,5-g]quinazoline is used as a building block in the synthesis of complex organic molecules and as a precursor for the development of novel heterocyclic compounds .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor and its ability to interact with various biological targets .
Medicine: The compound has shown promise in medicinal chemistry as a potential anticancer, antimicrobial, and anti-inflammatory agent. Its derivatives are being explored for their therapeutic potential in treating various diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of [1,3]dioxolo[4,5-g]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- Benzothiazolo[3,2-c]-1,3-dioxolo[4,5-g]quinazoline
- Quinazolinones
- Cinnolines
- Quinoxalines
Uniqueness: [1,3]Dioxolo[4,5-g]quinazoline is unique due to its fused dioxole ring, which imparts distinct electronic and steric properties. This structural feature enhances its biological activity and makes it a valuable scaffold for drug development .
Eigenschaften
CAS-Nummer |
269-53-4 |
|---|---|
Molekularformel |
C9H6N2O2 |
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
[1,3]dioxolo[4,5-g]quinazoline |
InChI |
InChI=1S/C9H6N2O2/c1-6-3-10-4-11-7(6)2-9-8(1)12-5-13-9/h1-4H,5H2 |
InChI-Schlüssel |
RVIQXKFHVKKBSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C3C(=C2)C=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B11915682.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine](/img/structure/B11915686.png)



![3H-Imidazo[4,5-C]pyridine-2-propanamine](/img/structure/B11915705.png)



![3-Formylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B11915737.png)


![6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B11915754.png)
![2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B11915769.png)
